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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on (-)-Sotalol
and its effects on cardiac repolarization. It is designed to be a comprehensive resource for

professionals in the fields of cardiac electrophysiology and pharmacology, offering detailed

data, experimental methodologies, and visual representations of key concepts.

Introduction to (-)-Sotalol and Cardiac
Repolarization
Sotalol is an antiarrhythmic agent with a unique dual mechanism of action, possessing both

beta-adrenergic blocking (Vaughan Williams Class II) and potassium channel blocking

(Vaughan Williams Class III) properties. The drug is a racemic mixture of d- and l-isomers. The

l-isomer, (-)-sotalol, is responsible for virtually all of the beta-blocking activity, while both

isomers exhibit similar Class III antiarrhythmic effects.[1] This guide will focus on the

foundational research pertaining to (-)-sotalol, with the understanding that its Class III effects

are comparable to those of its d-isomer.

Cardiac repolarization is the process by which the myocardial cell membrane potential is

restored to its resting state after depolarization. This process is primarily mediated by the

outward movement of potassium ions (K+) through various ion channels. The duration of the

cardiac action potential is a critical determinant of the refractory period of the heart, and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1681962?utm_src=pdf-interest
https://www.benchchem.com/product/b1681962?utm_src=pdf-body
https://www.benchchem.com/product/b1681962?utm_src=pdf-body
https://www.benchchem.com/product/b1681962?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK534832/
https://www.benchchem.com/product/b1681962?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


prolongation of this duration is a key mechanism by which Class III antiarrhythmic drugs exert

their effects.

Mechanism of Action of (-)-Sotalol
The primary electrophysiological effect of (-)-sotalol is the blockade of the rapid component of

the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-

related gene (hERG).[2] This blockade slows the repolarization phase of the cardiac action

potential, leading to a prolongation of the action potential duration (APD) and the effective

refractory period (ERP) in atrial and ventricular tissues.[2] This effect is particularly pronounced

at slower heart rates, a phenomenon known as "reverse use-dependency".[2]

In addition to its Class III effects, (-)-sotalol is a non-selective beta-adrenergic receptor

antagonist. This beta-blocking activity contributes to its antiarrhythmic efficacy by reducing the

influence of the sympathetic nervous system on the heart, which can otherwise counteract the

APD-prolonging effects of IKr blockade.[3][4]

Quantitative Data on the Effects of Sotalol
The following tables summarize the quantitative data on the effects of sotalol on cardiac ion

channels and action potential duration. It is important to note that much of the publicly available

data is for the d-isomer or the racemic mixture (d,l-sotalol). As the Class III effects of the d- and

l-isomers are considered to be similar, the data for d-sotalol can be used as a reasonable

surrogate for the IKr blocking activity of (-)-sotalol.

Table 1: Inhibitory Concentration (IC50) of Sotalol on Cardiac Ion Channels
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Ion Channel
(Current)

Sotalol Isomer Cell Type IC50 Reference(s)

hERG (IKr) d,l-sotalol HEK293

343 µM

(automated

patch-clamp)

[5]

hERG (IKr) d,l-sotalol HEK293
78 µM (manual

patch-clamp)
[5]

Native IKr d,l-sotalol

Rabbit

Ventricular

Myocytes

52 µM [5]

hERG (IKr) d-sotalol Not Specified ~290 µM [6]

IKs d-sotalol Not Specified Minimal effect [7]

ICaL d,l-sotalol Not Specified Little to no effect [8]

INa d,l-sotalol Not Specified Little to no effect [8]

Table 2: Effect of Sotalol on Action Potential Duration (APD)
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Sotalol
Isomer/Formul
ation

Tissue/Cell
Type

Pacing Cycle
Length (ms)

APD
Prolongation
(%)

Reference(s)

d-sotalol
Human Right

Ventricle
700 11 ± 5 [9]

d-sotalol
Human Right

Ventricle
350 5 ± 3 [9]

d-sotalol
Human Right

Ventricular Apex
Sinus Rhythm 21.1 ± 3.6 [10]

d-sotalol
Human Right

Ventricular Apex
550 16.6 ± 4.3 [10]

d-sotalol
Human Right

Ventricular Apex
400 11.2 ± 2.7 [10]

d-sotalol
Human Right

Ventricular Apex
330 5.8 ± 2.1 [10]

d,l-sotalol (IV)
Human Right

Atrium
Not specified 6 - 8 [11]

d,l-sotalol (IV)
Patient with

VT/VF
Not specified

ERP Atrium:

+24.6%, ERP

Ventricle:

+14.9%

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IKr
(hERG) Current Measurement
This protocol is a representative method for measuring the effect of (-)-sotalol on IKr currents

expressed in a stable cell line, such as Human Embryonic Kidney (HEK293) cells.

Cell Preparation:
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HEK293 cells stably transfected with the hERG cDNA are cultured under standard

conditions.

Cells are passaged regularly and plated onto glass coverslips 24-48 hours before the

experiment.

Solutions:

External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH

adjusted to 7.4 with NaOH).

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP (pH

adjusted to 7.2 with KOH).

Recording Procedure:

Coverslips with adherent cells are placed in a recording chamber on the stage of an inverted

microscope and superfused with the external solution at a constant temperature (typically

37°C).

Borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution

are used for recording.

A gigaohm seal is formed between the pipette tip and the cell membrane.

The cell membrane is then ruptured to achieve the whole-cell configuration.

The cell is held at a holding potential of -80 mV.

To elicit IKr, a depolarizing pulse to +20 mV for 1000 ms is applied, followed by a repolarizing

step to -50 mV for 2000 ms to record the tail current. This protocol is repeated at regular

intervals (e.g., every 15 seconds).

After a stable baseline recording is established, (-)-sotalol is applied to the external solution

at various concentrations.

The effect of the drug is quantified by measuring the reduction in the peak tail current

amplitude at -50 mV.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1681962?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The IC50 value is determined by fitting the concentration-response data to the Hill equation.

Monophasic Action Potential (MAP) Recording in vivo
This protocol describes a representative method for assessing the effect of (-)-sotalol on action

potential duration in a clinical or large animal research setting.

Subject Preparation:

The study is conducted in patients or anesthetized large animals.

A MAP catheter is introduced into the right ventricle via a femoral vein under fluoroscopic

guidance.

Recording Procedure:

Stable endocardial contact is established to obtain a consistent MAP recording.

Baseline MAPs are recorded during sinus rhythm and at various paced cycle lengths (e.g.,

700, 600, 500, 400, and 350 ms).

(-)-Sotalol is administered intravenously at a specified dose.

MAP recordings are repeated at the same sinus and paced cycle lengths after drug

administration.

The action potential duration at 90% repolarization (APD90) is measured from the MAP

recordings.

The percentage prolongation of APD90 is calculated for each cycle length to assess the

drug's effect and its rate-dependency.
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Caption: Mechanism of (-)-Sotalol on Cardiac Myocyte Signaling.
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Caption: Experimental Workflow for In Vitro IKr Assay.

Conclusion
(-)-Sotalol's dual mechanism of action, combining non-selective beta-blockade with potent IKr

channel inhibition, makes it a unique and effective antiarrhythmic agent. Its primary effect on

cardiac repolarization is the prolongation of the action potential duration, a direct consequence

of blocking the outward potassium current during the repolarization phase. The beta-blocking

property of the l-isomer is crucial in maintaining this effect, especially in the presence of

sympathetic stimulation. The quantitative data and experimental protocols provided in this

guide offer a foundational understanding for researchers and clinicians working with this

important therapeutic agent. Further research focusing specifically on the (-)-enantiomer will

continue to refine our understanding of its precise pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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